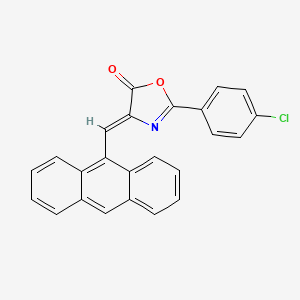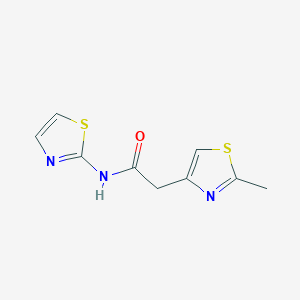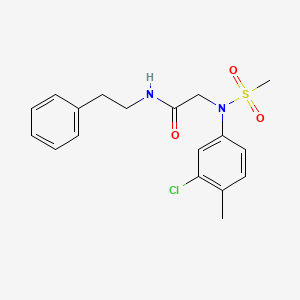
4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is an organic molecule that belongs to the oxazole family and is known for its fluorescent properties. It is commonly used as a fluorescent probe in biochemical and physiological studies, and its synthesis and mechanism of action have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves the formation of a fluorescent complex when it binds to a target molecule. The fluorescent properties of the compound are due to the presence of the anthryl group, which undergoes excitation when exposed to light of a specific wavelength. The resulting fluorescence can be measured and used to determine the presence and activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal effects on cellular function, making it a safe and reliable tool for studying biological systems. It has been used to study a wide range of cellular processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. Its use in imaging biological systems has also been demonstrated to be effective, with high resolution and sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its unique fluorescent properties, low toxicity, and minimal effects on cellular function. Its use in studying biological systems has been demonstrated to be effective, with high resolution and sensitivity. However, its limitations include the need for specific excitation wavelengths and the potential for interference from other fluorescent compounds.
Orientations Futures
There are several future directions for the use of 4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in scientific research. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of interest is the application of the compound in new areas of research, such as the study of protein aggregation and the detection of disease biomarkers. Additionally, the use of this compound in combination with other fluorescent probes and imaging techniques may lead to new insights into cellular processes and disease mechanisms.
Applications De Recherche Scientifique
4-(9-anthrylmethylene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is commonly used as a fluorescent probe in biochemical and physiological studies. Its unique fluorescent properties make it an ideal candidate for studying cellular processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the binding of ligands to receptors, the localization of proteins within cells, and the activity of enzymes in real-time. Its fluorescence properties also make it a valuable tool for imaging biological systems.
Propriétés
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO2/c25-18-11-9-15(10-12-18)23-26-22(24(27)28-23)14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-14H/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIAEJSCRSLAQD-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)OC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B4730841.png)
![butyl 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4730843.png)
![4-benzyl-1-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B4730850.png)
![3-(4-heptylphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4730854.png)
![1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4730855.png)
![4-benzoylbenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B4730859.png)


![ethyl 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4730871.png)
![11-(3-methoxypropyl)-3-(3-methylbutyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4730887.png)
![8-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4730892.png)
![ethyl 6-methyl-2-[({[4-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730893.png)

![4-butylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B4730900.png)
